molecular formula C16H19N5 B12188690 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-butyl-1-(2-methylphenyl)- CAS No. 1092333-70-4

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-butyl-1-(2-methylphenyl)-

Cat. No.: B12188690
CAS No.: 1092333-70-4
M. Wt: 281.36 g/mol
InChI Key: MFBZKLUMZSEULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-butyl-1-(2-methylphenyl)- is a heterocyclic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-butyl-1-(2-methylphenyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-aminopyrazole with an appropriate aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired pyrazolopyrimidine derivative . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-butyl-1-(2-methylphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-butyl-1-(2-methylphenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-butyl-1-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their ability to phosphorylate target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell growth and proliferation .

Comparison with Similar Compounds

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-butyl-1-(2-methylphenyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-butyl-1-(2-methylphenyl)- lies in its specific substituents, which can significantly influence its biological activity and chemical properties.

Properties

CAS No.

1092333-70-4

Molecular Formula

C16H19N5

Molecular Weight

281.36 g/mol

IUPAC Name

N-butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C16H19N5/c1-3-4-9-17-15-13-10-20-21(16(13)19-11-18-15)14-8-6-5-7-12(14)2/h5-8,10-11H,3-4,9H2,1-2H3,(H,17,18,19)

InChI Key

MFBZKLUMZSEULD-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.